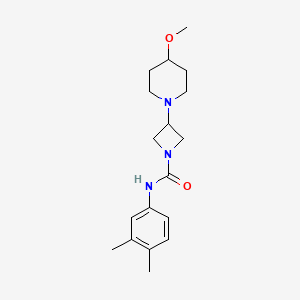

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Description

N-(3,4-Dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine (four-membered nitrogen-containing ring) core substituted with a 4-methoxypiperidin-1-yl group at the 3-position and a 3,4-dimethylphenyl carboxamide moiety at the 1-position. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability, while the 4-methoxypiperidine substituent contributes to both steric bulk and hydrogen-bonding capabilities, influencing target interactions .

Synthetic routes for analogous compounds often involve cyclization strategies (e.g., β-alanine derivatives for aryl-substituted carboxamides) or solid-phase methodologies for heterocyclic scaffolds .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-13-4-5-15(10-14(13)2)19-18(22)21-11-16(12-21)20-8-6-17(23-3)7-9-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNYOHYKGPYCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{24}N_{2}O_{2}

- Molecular Weight : 304.40 g/mol

- LogP : 4.9 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It exhibits:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thus impacting cognitive functions and memory .

- Serotonergic Activity : The compound may interact with serotonin receptors, influencing mood and anxiety levels. Compounds with similar structures have been noted for their affinity towards serotonin receptors (5-HT) and their role in treating depression .

2. Biological Assays and Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating various compounds for AChE inhibition, this compound was tested alongside other derivatives. Results indicated that specific modifications to the structure enhanced AChE inhibitory activity, suggesting a promising avenue for developing anti-Alzheimer's agents.

Case Study 2: Serotonin Receptor Modulation

Another study focusing on serotonergic properties found that structurally similar compounds exhibited significant binding affinity to serotonin receptors. This suggests that this compound could also modulate serotonin pathways, potentially offering therapeutic benefits in mood disorders.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has demonstrated potential as a lead compound in the development of new therapeutic agents. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.

Table 1: Potential Therapeutic Targets

| Target Type | Potential Effects |

|---|---|

| Receptors | Modulation of neurotransmitter receptors |

| Enzymes | Inhibition or activation of specific enzymes |

| Ion Channels | Interaction with ion channels affecting cellular signaling |

Anticancer Research

Preliminary studies indicate that this compound may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines, showing significant inhibition of cell growth in models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with growth inhibition percentages exceeding 70% at optimal concentrations.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could lead to applications in treating neurological disorders such as depression or anxiety.

Table 2: Neuropharmacological Effects

| Effect | Mechanism |

|---|---|

| Antidepressant-like effects | Modulation of serotonin receptors |

| Anxiolytic properties | Interaction with GABA receptors |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to determine its suitability for clinical use.

Table 3: ADME Characteristics

| Parameter | Value/Description |

|---|---|

| Bioavailability | To be determined |

| Half-life | To be determined |

| Metabolism | Hepatic metabolism expected |

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-3-[(Methoxyacetyl)(Oxan-4-yl)Amino]Piperidine-1-Carboxamide (SB15-0938)

- Core Structure : Features a six-membered piperidine ring instead of azetidine.

- Substituents :

- Aromatic Group: 3,4-Dimethoxyphenyl (electron-donating methoxy groups) vs. 3,4-dimethylphenyl (electron-donating methyl groups).

- Side Chain: Methoxyacetyl and oxan-4-yl (tetrahydropyran) groups vs. 4-methoxypiperidine.

- Implications :

N-(3,4-Dimethylphenyl)-β-Alanine Derivatives

- Core Structure : Linear β-alanine backbone vs. azetidine.

- Substituents : Similar 3,4-dimethylphenyl group.

Physicochemical and Pharmacokinetic Properties

Pharmacological and Binding Profiles

- Target Compound :

- β-Alanine Derivatives: Limited target engagement due to lack of heterocyclic constraints .

Research Findings and Implications

- Azetidine Advantages :

- Aromatic Substitutent Effects :

- 3,4-Dimethylphenyl provides balanced lipophilicity for membrane penetration, while dimethoxyphenyl (as in SB15-0938) may improve solubility but reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.